Synthesis of the pyrimido[5,4-b]indol-4-one core: This could be achieved using methods similar to those described in papers focusing on related derivatives. For instance, paper [] describes the synthesis of pyrimido[5′,4′:5,6]pyrido[3,2-b]indol-4-one derivatives by reacting 2-(2-cyanoprop-2-enylidene)indolin-3-ones with DMF diethyl acetal. Adapting this strategy to synthesize the desired core structure might require using appropriately substituted starting materials.
Antiviral activity: Paper [] describes the synthesis and anti-hepatitis B virus (HBV) activity of a fluorinated pyrimido[5,4-b]indol-4-one derivative. This suggests that 3-(benzylideneamino)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, with its distinct structural features, could also exhibit antiviral properties against HBV or other viruses.
Antiplatelet aggregation activity: Paper [] highlights the antiplatelet aggregation activity of several polycyclic pyrimidoazepine derivatives. Considering the structural similarities, 3-(benzylideneamino)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one might also possess this activity, making it a potential candidate for further investigation as a therapeutic agent for cardiovascular diseases.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1